molecular formula C15H16N4S B14556873 N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide CAS No. 62020-74-0

N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide

Cat. No.: B14556873
CAS No.: 62020-74-0
M. Wt: 284.4 g/mol
InChI Key: KIXVWMKNIFIOCY-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide is a chemical compound that belongs to the class of hydrazonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide typically involves the reaction of 2-methylphenylhydrazine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. Detailed studies on the molecular targets and pathways are essential to understand the compound’s effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Methylphenyl)-N-(phenylcarbamothioyl)methanehydrazonamide include other hydrazonamides and thiosemicarbazides. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both 2-methylphenyl and phenylcarbamothioyl groups

Conclusion

This compound is a versatile compound with diverse applications in scientific research and industry. Its unique structural features and chemical properties make it an interesting subject for further study and exploration.

Properties

CAS No.

62020-74-0

Molecular Formula

C15H16N4S

Molecular Weight

284.4 g/mol

IUPAC Name

1-methanehydrazonoyl-1-(2-methylphenyl)-3-phenylthiourea

InChI

InChI=1S/C15H16N4S/c1-12-7-5-6-10-14(12)19(11-17-16)15(20)18-13-8-3-2-4-9-13/h2-11H,16H2,1H3,(H,18,20)

InChI Key

KIXVWMKNIFIOCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C=NN)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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